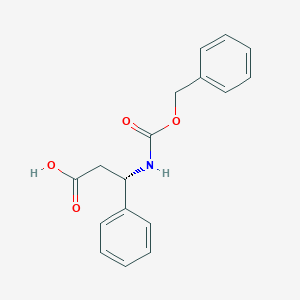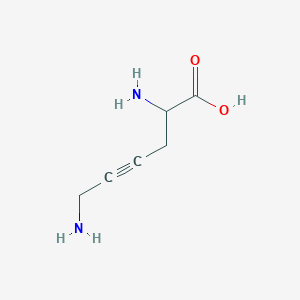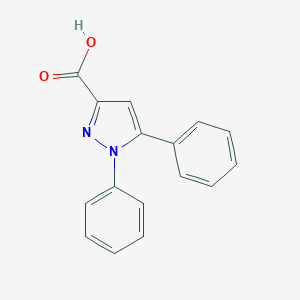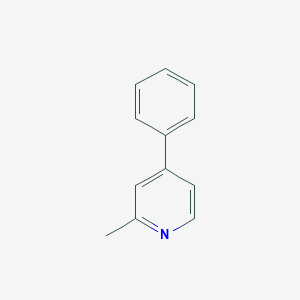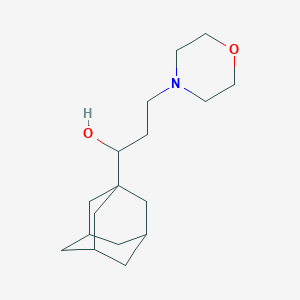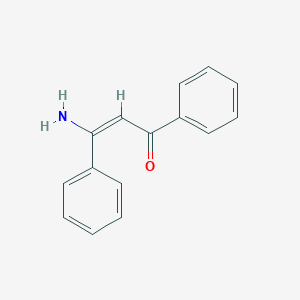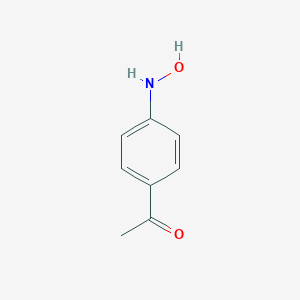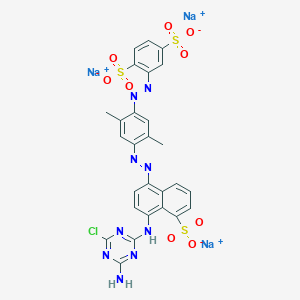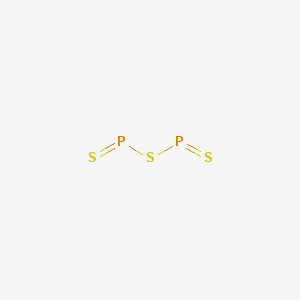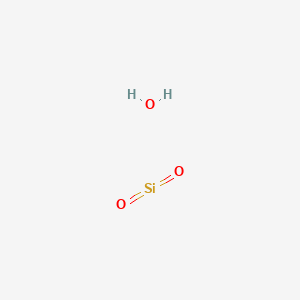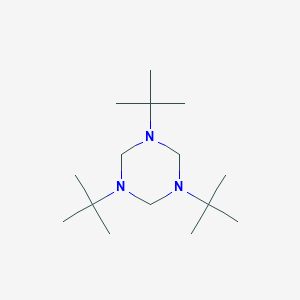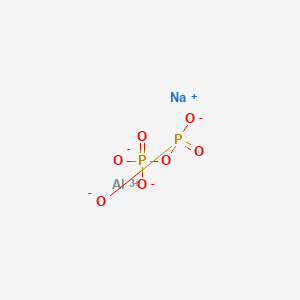
Sodium aluminum pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium aluminum pyrophosphate (SAPP) is a food additive that is commonly used in the food industry. It is a white powder that is odorless and tasteless. SAPP is used as a leavening agent in baked goods, such as cakes, bread, and pastries. It is also used in other food products, such as processed cheese, meat products, and canned fruits and vegetables. The purpose of
Mécanisme D'action
Sodium aluminum pyrophosphate works as a leavening agent by releasing carbon dioxide gas when it is heated. The gas causes the dough or batter to rise, resulting in a lighter and fluffier texture. Sodium aluminum pyrophosphate also works as an antimicrobial agent by disrupting the cell walls of bacteria and inhibiting their growth.
Effets Biochimiques Et Physiologiques
Sodium aluminum pyrophosphate has been shown to have no significant biochemical or physiological effects on humans. Studies have shown that Sodium aluminum pyrophosphate is safe for consumption in the amounts used in food products. However, excessive consumption of Sodium aluminum pyrophosphate may lead to gastrointestinal discomfort.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium aluminum pyrophosphate has several advantages for lab experiments. It is easy to obtain and relatively inexpensive. Sodium aluminum pyrophosphate is also stable under a wide range of conditions, making it a useful tool for researchers. However, Sodium aluminum pyrophosphate has some limitations. It may not be suitable for certain experiments, such as those that require a specific pH range. Additionally, Sodium aluminum pyrophosphate may interfere with other chemicals in some experiments.
Orientations Futures
For Sodium aluminum pyrophosphate research include the development of new food products, the use of Sodium aluminum pyrophosphate in drug delivery systems, and the exploration of its potential as an antimicrobial agent in other industries.
Méthodes De Synthèse
Sodium aluminum pyrophosphate is synthesized by reacting sodium phosphate with aluminum sulfate. The reaction occurs in an aqueous solution, and the resulting product is a white powder. The synthesis method is relatively simple and inexpensive, which is why Sodium aluminum pyrophosphate is widely used in the food industry.
Applications De Recherche Scientifique
Sodium aluminum pyrophosphate has been extensively studied in the scientific community. Its application in the food industry has been the primary focus of research. Studies have shown that Sodium aluminum pyrophosphate is an effective leavening agent that can improve the texture and flavor of baked goods. Sodium aluminum pyrophosphate has also been shown to have antimicrobial properties that can help preserve food products. Additionally, Sodium aluminum pyrophosphate has been studied for its potential use in drug delivery systems.
Propriétés
Numéro CAS |
10305-79-0 |
|---|---|
Nom du produit |
Sodium aluminum pyrophosphate |
Formule moléculaire |
AlNaO7P2 |
Poids moléculaire |
223.91 g/mol |
Nom IUPAC |
aluminum;sodium;phosphonato phosphate |
InChI |
InChI=1S/Al.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 |
Clé InChI |
ZTNAIMTUTCKEMM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
Autres numéros CAS |
10305-79-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



